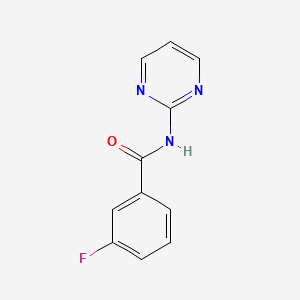

3-fluoro-N-(pyrimidin-2-yl)benzamide

Description

Significance of Benzamide (B126) Derivatives as Privileged Structures

Benzamide derivatives are a cornerstone in medicinal chemistry, widely recognized as "privileged structures." This term, first introduced by Evans in 1988, describes molecular frameworks that can bind to multiple, distinct biological targets, making them a fertile ground for drug development. chemicalbook.com The benzamide scaffold's utility is rooted in its specific physicochemical properties, including its capacity for hydrogen bond donation and acceptance, potential for π-π stacking interactions, and hydrophobic interactions, which together enable efficient binding to macromolecules like proteins and enzymes. pharmaffiliates.com This versatility has led to the incorporation of the benzamide moiety into a wide array of FDA-approved drugs with diverse pharmacological activities, including anti-cancer, antimicrobial, anti-inflammatory, and cardiovascular agents. pharmaffiliates.comsigmaaldrich.com The stability and relative ease of synthesis of aromatic amides further enhance their appeal as a reliable starting point in the design of new therapeutic candidates. sigmaaldrich.com

Role of Fluorine in Modulating Chemical and Biological Properties within Pharmaceutical Research

The introduction of fluorine into drug candidates is a powerful and widely used strategy in pharmaceutical research. nih.govsigmaaldrich.com Due to its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å) and high electronegativity, fluorine can exert profound effects on a molecule's properties without significantly increasing its steric bulk. niscpr.res.in

Strategically placing fluorine atoms can enhance several key pharmacokinetic and physicochemical parameters:

Metabolic Stability: The carbon-fluorine (C-F) bond is stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic cleavage by enzymes. This can increase the drug's half-life and bioavailability. niscpr.res.inpreprints.org

Binding Affinity: Fluorine's electronegativity can alter the electronic distribution of a molecule, leading to more favorable interactions with the target protein and increasing binding affinity. preprints.orgsigmaaldrich.com

Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes. niscpr.res.insigmaaldrich.com

pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, which can affect a compound's ionization state and, consequently, its solubility and target engagement. nih.govsigmaaldrich.com

These modifications are crucial in the iterative process of optimizing a lead compound into a viable drug. nih.gov

| Property Influenced by Fluorine | Effect in Drug Design |

|---|---|

| Metabolic Stability | Increases resistance to enzymatic breakdown, enhancing drug half-life. niscpr.res.inpreprints.org |

| Binding Affinity | Can improve electrostatic interactions with target proteins. preprints.orgsigmaaldrich.com |

| Lipophilicity | Enhances membrane permeability and cellular uptake. niscpr.res.insigmaaldrich.com |

| pKa | Modulates the ionization state of the molecule, affecting solubility and target interaction. nih.govsigmaaldrich.com |

Overview of Pyrimidine-Containing Heterocycles in Drug Design

Pyrimidine (B1678525), a six-membered aromatic ring containing two nitrogen atoms, is another elite heterocyclic scaffold in drug discovery. nih.govevitachem.com As a fundamental component of nucleic acids (cytosine, thymine, and uracil), pyrimidines are ubiquitous in biological systems. evitachem.commdpi.com This inherent biocompatibility and the scaffold's versatile nature have made pyrimidine derivatives a focus for medicinal chemists. evitachem.com

The pyrimidine core is present in numerous therapeutic agents across a vast range of applications. evitachem.com Its ability to be readily modified at multiple positions allows for the fine-tuning of a molecule's biological activity. mdpi.com

| Therapeutic Area | Examples of Pyrimidine-Containing Drugs |

|---|---|

| Anticancer | Imatinib, Osimertinib, Nilotinib evitachem.com |

| Antiviral (Anti-HIV) | Rilpivirine, Etravirine evitachem.com |

| Antibacterial | Trimethoprim, Iclaprim evitachem.com |

| Cardiovascular | Rosuvastatin evitachem.com |

| CNS Agents | Buspirone evitachem.com |

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-N-pyrimidin-2-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FN3O/c12-9-4-1-3-8(7-9)10(16)15-11-13-5-2-6-14-11/h1-7H,(H,13,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEBIRXNMLPFURU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NC2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49641766 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Biological Activity Spectrum and Mechanistic Investigations of 3 Fluoro N Pyrimidin 2 Yl Benzamide Derivatives

Enzyme Inhibition Profiles

The benzamide (B126) and pyrimidine (B1678525) moieties are core components in many biologically active compounds, including various enzyme inhibitors. Derivatives of the 3-fluoro-N-(pyrimidin-2-yl)benzamide structure have been investigated for their potential to inhibit several classes of enzymes.

Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in diseases like cancer. Consequently, they are major targets for drug discovery. Various derivatives incorporating the benzamide or pyrimidine scaffold have demonstrated significant kinase inhibitory activity.

A number of compounds containing a 4-(aminomethyl)benzamide (B1271630) fragment have been evaluated as potential anticancer agents, with studies investigating their effects on eight different receptor tyrosine kinases, including EGFR, HER-2, KDR, and PDGFRa/b. nih.gov The results indicated that many of these compounds exhibited potent inhibitory activity against the tested kinases. nih.gov For instance, analogues with a (trifluoromethyl)benzene ring showed high potency against EGFR, with inhibition rates of 91% and 92% at a concentration of 10 nM. nih.gov

The pyrimidine core is also central to many kinase inhibitors. Furo[2,3-d]pyrimidine derivatives, which are structurally related as fused heterocyclic systems, have been explored for their inhibitory action against various protein kinase enzymes. researchgate.net Similarly, pyrazolo[3,4-d]pyrimidine derivatives have been designed as inhibitors of the Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK). nih.gov

Cyclin-dependent kinases (CDKs), which regulate the cell cycle, are another prominent target. The development of CDK inhibitors is a significant area of cancer therapy research. nih.gov A series of N-(pyridin-3-yl)pyrimidin-4-amine derivatives were designed and synthesized as potent CDK2 inhibitors. nih.gov One promising compound from this series, 7l, demonstrated potent CDK2/cyclin A2 inhibitory activity with an IC50 of 64.42 nM and showed broad antiproliferative effects across various cancer cell lines. nih.gov Furthermore, novel N-(5-(pyridin-3-yl)-1H-indazol-3-yl)benzamide derivatives have been identified as potent inhibitors of CDK7. nih.gov The representative compound, B2, inhibited CDK7 with an IC50 value of 4 nM and showed high selectivity over other CDKs. nih.gov The mechanism of action for some related benzamide compounds involves binding to the active site of the protein kinase, thereby blocking its enzymatic activity.

Table 1: Kinase Inhibition by Benzamide and Pyrimidine Derivatives

| Derivative Class | Target Kinase(s) | Key Findings | Reference |

|---|---|---|---|

| 4-(Aminomethyl)benzamide derivatives | Receptor Tyrosine Kinases (EGFR, HER-2, KDR, PDGFR) | Potent inhibitory activity; analogues with (trifluoromethyl)benzene ring showed >90% EGFR inhibition at 10 nM. | nih.gov |

| N-(pyridin-3-yl)pyrimidin-4-amine analogues | Cyclin-Dependent Kinase 2 (CDK2) | Compound 7l showed a CDK2/cyclin A2 IC50 of 64.42 nM and broad antiproliferative activity. | nih.gov |

| N-(5-(pyridin-3-yl)-1H-indazol-3-yl)benzamide derivatives | Cyclin-Dependent Kinase 7 (CDK7) | Compound B2 potently inhibited CDK7 with an IC50 of 4 nM and high selectivity. | nih.gov |

| 3-fluoro-N-[1-(pyridin-4-yl)ethyl]benzamide | Protein Kinases | Acts as an inhibitor by binding to the enzyme's active site. |

Beyond kinases, the benzamide scaffold has been incorporated into modulators of other enzyme classes.

Glucokinase (GK), a key enzyme in glucose homeostasis, has been identified as a therapeutic target for type 2 diabetes. researchgate.net N-pyridin-2-yl benzamide analogues have been reported as allosteric activators of glucokinase, demonstrating the potential for this chemical class to enhance, rather than inhibit, enzyme function. researchgate.net

In the field of agricultural science, succinate (B1194679) dehydrogenase (SDH) is a well-established target for fungicides. A series of novel pyrazol-5-yl-benzamide derivatives were designed and evaluated as potential SDH inhibitors. acs.org One compound, 5IIc, exhibited excellent activity against the fungus Sclerotinia sclerotiorum with an EC50 value of 0.20 mg/L, comparable to commercial fungicides. acs.org For Valsa mali, the same compound showed significantly higher activity than the standards Fluxapyroxad and Boscalid. acs.org

Additionally, some benzamide derivatives have shown potential as antimicrobial agents through other mechanisms. Thiazole-containing benzamides have been investigated for their inhibitory effects on enzymes like lipoxygenase.

Table 2: Modulation of Other Enzymes by Benzamide Derivatives

| Derivative Class | Enzyme Target | Modulatory Effect | Key Findings | Reference |

|---|---|---|---|---|

| N-pyridin-2-yl benzamide analogues | Glucokinase (GK) | Allosteric Activator | Identified as potential anti-diabetic agents. | researchgate.net |

| Pyrazol-5-yl-benzamide derivatives | Succinate Dehydrogenase (SDH) | Inhibitor | Compound 5IIc showed potent antifungal activity (EC50 = 0.20 mg/L against S. sclerotiorum). | acs.org |

| Thiazole-containing benzamides | Lipoxygenase | Inhibitor | Investigated for inhibitory effects. |

Receptor Modulation and Agonism/Antagonism

Derivatives of this compound have been primarily explored for their ability to modulate various G-protein coupled receptors (GPCRs), a large family of receptors involved in a vast array of physiological processes.

Modulators of metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5) are being investigated as potential treatments for central nervous system (CNS) disorders. nih.gov Research has led to the identification of benzamide derivatives that act as allosteric modulators of this receptor.

A series of 3-(pyridin-2-yl-ethynyl)benzamide derivatives have been prepared and identified as potent mGluR5 negative allosteric modulators (NAMs). nih.gov Starting from an initial hit with an IC50 of 926 nM, optimization led to compounds with IC50 values below 50 nM. nih.gov One such compound, designated 26, demonstrated excellent mGluR5 binding (Ki: 21 nM) and antagonism (IC50: 8 nM). nih.gov Another study identified 3-Fluoro-5-(3-(pyridine-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile (VU0285683) as a novel and selective mGluR5 NAM that binds to the MPEP site. nih.gov These compounds act at an allosteric site to negatively modulate the activation of mGluR5 by glutamate. nih.gov

Table 3: Modulation of mGluR5 by Benzamide Derivatives

| Compound/Derivative Class | Target Receptor | Modulatory Effect | Potency | Reference |

|---|---|---|---|---|

| 3-(Pyridin-2-yl-ethynyl)benzamide derivatives (e.g., compound 26) | mGluR5 | Negative Allosteric Modulator (NAM) | IC50: 8 nM; Ki: 21 nM | nih.gov |

| 3-Fluoro-5-(3-(pyridine-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile (VU0285683) | mGluR5 | Negative Allosteric Modulator (NAM) | High affinity for the MPEP binding site. | nih.gov |

The serotonergic system is a key target for treating depression and other neuropsychiatric disorders. Research has explored benzamide-containing compounds for their ability to interact with serotonin (B10506) receptors.

One study investigated N-(3-((3-(trifluoromethyl)phenyl)selenyl)prop-2-yn-1-yl) benzamide and found it produced an antidepressant-like effect in mice. nih.gov This effect was determined to be related to the modulation of the serotonergic system, specifically involving the 5-HT1A and 5-HT3 receptors. nih.gov Other research efforts have focused on designing compounds with dual activity. A knowledge-based hybridization approach led to the identification of phenylurea and benzamide derivatives with dual inhibitory activity at the 5-HT2C receptor and the serotonin transporter (SERT). nih.gov

Table 4: Interaction with Serotonin Receptor Subtypes

| Compound/Derivative Class | Target(s) | Observed Effect/Activity | Reference |

|---|---|---|---|

| N-(3-((3-(trifluoromethyl)phenyl)selenyl)prop-2-yn-1-yl) benzamide | 5-HT1A and 5-HT3 Receptors | Modulation of the serotonergic system, leading to an antidepressant-like effect in mice. | nih.gov |

| Benzamide derivatives | 5-HT2C Receptor / SERT | Dual inhibitory activity. | nih.gov |

The versatility of the benzamide scaffold extends to other GPCRs, including orphan receptors whose endogenous ligands and functions are not fully known. GPR52, an orphan GPCR expressed primarily in the brain, has emerged as a promising therapeutic target for neuropsychiatric diseases. nih.govnih.gov

Optimization of a lead compound resulted in the identification of a series of 3-((4-benzylpyridin-2-yl)amino)benzamides as potent GPR52 agonists. nih.govnih.gov These compounds, including 10a (PW0677) and 24f (PW0866), showed improved potency and efficacy. nih.gov Intriguingly, some of these agonists were found to be biased towards the G protein/cAMP signaling pathway, inducing less β-arrestin activity, which can result in sustained receptor activation. nih.govnih.gov These GPR52 agonists are considered important pharmacological tools for studying the receptor's function and therapeutic potential. nih.gov

Table 5: Modulation of Other GPCRs by Benzamide Derivatives

| Derivative Class | Target Receptor | Modulatory Effect | Key Findings | Reference |

|---|---|---|---|---|

| 3-((4-Benzylpyridin-2-yl)amino)benzamides | GPR52 | G Protein-Biased Agonist | Identified potent agonists (e.g., 10a, 24f) with improved efficacy. nih.gov Some compounds showed bias for G protein/cAMP signaling. nih.govnih.gov | nih.govnih.gov |

Cellular Pathway Perturbations and Downstream Effects

The cellular mechanisms of action for benzamide and pyrimidine derivatives often involve the disruption of fundamental processes that govern cell survival and proliferation. These perturbations can lead to the selective elimination of pathological cells, such as cancer cells or microbial pathogens.

There is a lack of specific studies on the induction of apoptosis and cell cycle arrest by this compound. However, research on other N-substituted benzamides has demonstrated their capacity to trigger programmed cell death and halt the cell division cycle. For instance, the N-substituted benzamide, declopramide (B1670142), has been shown to induce a G2/M cell cycle block, which precedes the onset of apoptosis. This process is mediated through the mitochondrial pathway, involving the release of cytochrome c and the subsequent activation of caspase-9. nih.gov The ability of declopramide to induce these effects in p53-deficient cell lines suggests a mechanism of action that is independent of p53, a critical tumor suppressor protein that often regulates cell cycle and apoptosis. nih.gov

Furthermore, various benzamide and pyrimidine derivatives have been reported to induce cell cycle arrest and apoptosis in different cancer cell lines. For example, certain 3-(6-aminopyridin-3-yl) benzamide derivatives have been found to induce G2/M phase arrest and apoptosis through the inhibition of AURKB transcription. researchgate.net Similarly, some benzimidazole-based compounds can arrest the cell cycle at different phases, including G1, S, and G2, leading to apoptosis in cancer cells. nih.gov The specific phase of cell cycle arrest can be dependent on the chemical structure of the compound and the type of cancer cell being targeted. nih.gov The induction of apoptosis by these related compounds is often confirmed by observing morphological changes, DNA fragmentation, and the activation of key apoptotic proteins like caspases and PARP. researchgate.netacgpubs.org

Similarly, novel pyrazolo[3,4-d]pyrimidine derivatives have exhibited broad-spectrum cytotoxic activity against the NCI-60 panel of human cancer cell lines, with GI50 values (the concentration required to inhibit cell growth by 50%) in the micromolar to nanomolar range. rsc.orgnih.gov Some of these compounds have shown potent inhibition against leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, and breast cancer cell lines. rsc.orgnih.gov The anti-proliferative activity of these derivatives is often attributed to their ability to inhibit specific cellular targets, such as epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov

There is no direct evidence to suggest that this compound modulates the PI3K/AKT/mTOR signaling pathway. However, this pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. nih.govscience.govresearchgate.net Consequently, it has become a major target for the development of novel anticancer therapies. nih.govresearchgate.netnih.gov

Several pyrimidine and benzamide derivatives have been identified as potent inhibitors of the PI3K/AKT/mTOR pathway. nih.govnih.gov These inhibitors can act on different nodes of the pathway, including PI3K itself, AKT, or mTOR. By blocking the signaling cascade, these compounds can effectively suppress tumor growth and induce apoptosis. nih.gov The development of dual PI3K/mTOR inhibitors has been a particularly active area of research, as simultaneous inhibition of both kinases can lead to a more potent and durable anti-tumor response. nih.gov The modular nature of the pyrimidine and benzamide scaffolds allows for chemical modifications that can optimize their potency and selectivity for different components of the PI3K/AKT/mTOR pathway. nih.gov

Preclinical In Vitro Efficacy Studies (e.g., against cancer cell lines, fungal strains, viral targets)

While in vitro efficacy data for this compound is not specifically reported, the broader classes of benzamide and pyrimidine derivatives have demonstrated a wide range of biological activities in preclinical studies.

A number of pyrimidine derivatives containing an amide moiety have shown promising antifungal activity against various plant pathogenic fungi. For example, compounds such as 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide have exhibited excellent inhibitory activity against Phomopsis sp., with EC50 values even lower than the commercial fungicide Pyrimethanil. nih.govmdpi.com Other related derivatives have shown efficacy against Botryosphaeria dothidea and Botrytis cinerea. mdpi.commdpi.com

In the realm of antiviral research, various benzamide and pyrimidine derivatives have been investigated for their potential to combat viral infections. For instance, certain sulfonamide derivatives of pyrimidine have shown activity against influenza viruses. nih.gov Other studies have reported on N-phenylbenzamide derivatives as inhibitors of enterovirus 71 (EV71) and benzo-heterocyclic amine compounds with broad-spectrum antiviral activity against influenza A, hepatitis B and C viruses, and Coxsackie B3 virus. mdpi.comnih.gov

The in vitro anti-cancer activity of numerous benzamide and pyrimidine derivatives has been extensively evaluated against a wide array of human cancer cell lines. As mentioned previously, fluoro-substituted benzimidazoles and pyrazolo[3,4-d]pyrimidines have shown potent anti-proliferative effects. nih.govrsc.orgnih.govnih.gov For example, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide displayed marked inhibition against human colon cancer (HT-29), lung adenocarcinoma (A549), and gastric cancer (MKN45) cell lines with IC50 values in the low micromolar range. nih.gov

Interactive Data Table: In Vitro Anticancer Activity of Selected Benzamide and Pyrimidine Derivatives

| Compound/Derivative Class | Cancer Cell Line | Activity (IC50/GI50) | Reference |

| Fluoro-substituted benzimidazole (B57391) derivative (ORT14) | A549, A498, A375 | 0.377 µM | nih.gov |

| Fluoro-substituted benzimidazole derivative (ORT14) | HeLa, HepG2 | 0.188 µM | nih.gov |

| Pyrazolo[3,4-d]pyrimidine derivative (16) | NCI-60 panel | 0.018 - 9.98 µM | nih.gov |

| 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamide (17t) | K562 | Submicromolar | |

| N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide | HT-29 | 1.76 µM | nih.gov |

| N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide | A549 | 1.98 µM | nih.gov |

| N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide | MKN45 | 2.32 µM | nih.gov |

Target Identification and Validation Methodologies

Specific molecular targets for this compound have not been identified in the available literature. The identification and validation of the molecular targets of bioactive compounds are crucial steps in drug discovery and development, providing insights into their mechanisms of action and potential therapeutic applications.

Several methodologies are commonly employed for target identification. One prominent approach is compound-centered chemical proteomics , which utilizes the bioactive compound as a "bait" to capture its interacting proteins from a complex biological sample. A common technique within this approach is the use of chemical probes , where the bioactive compound is modified with a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) and a reactive group to allow for the isolation and identification of its binding partners.

Another strategy involves non-probe approaches , which identify target proteins based on changes in their properties upon binding to the bioactive compound, without the need for chemical modification of the compound itself. These methods can include techniques like thermal shift assays, which measure changes in protein stability upon ligand binding.

Once potential targets are identified, they must be validated to confirm their role in the observed biological activity of the compound. Validation can be achieved through various methods, including genetic approaches (e.g., gene knockout or knockdown) to assess whether the absence or reduction of the target protein affects the compound's efficacy. Biochemical and biophysical assays can also be used to confirm the direct interaction between the compound and the purified target protein and to quantify the binding affinity. For many kinase inhibitors, including those with a pyrimidine scaffold, target identification often involves screening against a panel of known kinases to determine their inhibitory profile.

Structure Activity Relationship Sar Studies of the 3 Fluoro N Pyrimidin 2 Yl Benzamide Series

Positional and Electronic Effects of Fluorine Substitution on Biological Activity

The introduction of fluorine into a drug candidate is a well-established medicinal chemistry strategy to enhance pharmacokinetic and pharmacodynamic properties. tandfonline.comnih.gov For the 3-fluoro-N-(pyrimidin-2-yl)benzamide scaffold, the fluorine atom at the meta-position of the benzene (B151609) ring exerts significant electronic and positional effects that are critical for its biological activity.

Electronic Effects: Fluorine is the most electronegative element, and its placement on the benzamide (B126) ring has profound electronic consequences. tandfonline.com The strong inductive electron-withdrawing effect of the fluorine atom can:

Modulate pKa: By altering the electron distribution across the molecule, fluorine can lower the basicity of nearby functional groups, which can improve bioavailability by enhancing membrane permeation. tandfonline.comnih.gov

Enhance Binding Affinity: The electronic changes can lead to more favorable interactions with protein targets. The carbon-fluorine bond can participate in dipole-dipole or hydrogen-bond-like interactions with amino acid residues in an enzyme's active site. nih.govresearchgate.net

Increase Metabolic Stability: A primary role of fluorine in drug design is to block metabolically labile sites. nih.gov Aromatic hydroxylation by cytochrome P450 enzymes is a common metabolic pathway. Placing a fluorine atom at a potential site of oxidation, such as the 3-position, can prevent this metabolic process due to the strength of the C-F bond, thereby increasing the drug's half-life and duration of action. nih.gov

Positional Importance: The choice of the 3-position (meta) is deliberate. Unlike an ortho-substituent, which can introduce significant steric hindrance and potentially disrupt the planarity between the benzene ring and the amide linker, a meta-substituent has a less pronounced steric impact. researchgate.net This positioning allows the fluorine to exert its powerful electronic influence without drastically altering the compound's ability to adopt the required conformation for binding. Furthermore, compared to a para-substitution, a meta-fluorine atom influences the electronic character of the amide bond differently, which can be crucial for tuning receptor affinity and selectivity.

The table below summarizes the key effects of fluorine substitution.

Table 1: Effects of Fluorine Substitution

| Property Affected | Consequence of Fluorine Substitution |

|---|---|

| Metabolic Stability | Blocks sites of oxidation by P450 enzymes, increasing drug half-life. nih.govnih.gov |

| Binding Affinity | Alters electron density, potentially creating stronger interactions with target receptors. tandfonline.comresearchgate.net |

| Lipophilicity | Generally increases lipophilicity, which can enhance membrane permeability. tandfonline.comresearchgate.net |

| Acidity/Basicity (pKa) | Lowers the pKa of nearby amines, which can improve oral absorption. tandfonline.comnih.gov |

| Conformation | Minimal steric bulk allows for necessary conformational arrangements for biological activity. researchgate.net |

Importance of the Pyrimidine (B1678525) Ring in Ligand-Target Interactions

The pyrimidine ring is not merely a passive component of the scaffold; it is a critical pharmacophore essential for molecular recognition and binding. Pyrimidines are integral to numerous biologically active compounds, largely due to their unique electronic properties and hydrogen bonding capabilities. nih.gov

The two nitrogen atoms within the pyrimidine ring are key features. researchgate.net They act as hydrogen bond acceptors, enabling the molecule to form specific, high-affinity interactions with hydrogen bond donor residues (e.g., backbone N-H groups or side chains of asparagine, glutamine, or arginine) in a target's binding pocket. The precise geometry and location of these nitrogen atoms define the molecule's orientation within the binding site, making the pyrimidine ring a crucial determinant of both potency and selectivity.

Furthermore, the pyrimidine ring is often considered a bioisostere for a phenyl ring but offers distinct advantages. researchgate.net Its electron-deficient nature and capacity for specific hydrogen bonding interactions differentiate it from a simple aromatic ring, often leading to improved pharmacokinetic and pharmacodynamic properties.

Conformational Analysis of the Benzamide Linkage and Its Role in SAR

The biological activity of N-arylbenzamides is often highly dependent on maintaining a specific conformation that allows the two aromatic systems to be positioned correctly for optimal interaction with the target protein. Deviations from this ideal conformation can lead to a significant loss of activity.

Intramolecular hydrogen bonding can also play a role in restricting the conformation. For example, substituents ortho to the amide on the benzene ring can form a hydrogen bond with the amide carbonyl, which can paradoxically increase lipophilicity by masking the polar amide group and locking the conformation. nih.gov While the 3-fluoro substituent does not form such a bond, its electronic influence can affect the character of the amide bond and influence the rotational barrier. The rigidity or flexibility of this linkage is a key factor; while some flexibility is needed to allow for induced fit into the binding pocket, excessive freedom can be entropically unfavorable.

Contributions of Substituents on Benzene and Pyrimidine Moieties to Affinity and Selectivity

Beyond the foundational 3-fluoro substituent, additional modifications to either the benzene or pyrimidine rings can fine-tune the compound's pharmacological profile.

Substituents on the Benzene Moiety: The benzene ring offers several positions for substitution to explore SAR. Studies on related N-arylbenzamide series have shown that:

Electronic Nature: The introduction of additional electron-withdrawing groups can sometimes enhance activity, suggesting that the electronic character of the ring is a key driver for affinity. mdpi.com

Steric Constraints: The size and position of substituents are critical. For instance, in some related scaffolds, larger groups in the ortho-position (2- or 6-position) are not well-tolerated, whereas additional halogen substitutions at other positions can be beneficial. nih.gov

Substituents on the Pyrimidine Moiety: The pyrimidine ring is also a viable point for modification. The substitution pattern on this ring can drastically affect selectivity and potency. nih.gov

Positional Effects: The available positions on the pyrimidine ring (4-, 5-, and 6-positions) are not equivalent. Substitution at the 4- and 6-positions can influence how the ring sits (B43327) within a binding pocket, while substitution at the 5-position points into a different vector of chemical space. In some pyrimidine series, introducing electron-withdrawing groups like halogens can enhance antimicrobial activity. nih.gov

Deactivation/Activation: The substitution of one position on the pyrimidine ring with an electron-donating group can electronically deactivate other positions for further nucleophilic substitution, a factor to consider in synthesis and SAR exploration. researchgate.net

The table below provides hypothetical examples of how substitutions might affect activity, based on general principles.

Table 2: Hypothetical SAR of Benzene and Pyrimidine Ring Substituents

| Ring | Position | Substituent Type | Potential Effect on Activity | Rationale |

|---|---|---|---|---|

| Benzene | 4- (para) | Small, electron-withdrawing (e.g., -CN) | Increase | Enhances favorable electronic properties without adding significant bulk. mdpi.com |

| Benzene | 2- (ortho) | Bulky alkyl group (e.g., -CH(CH₃)₂) | Decrease | Steric hindrance may prevent the optimal binding conformation. nih.gov |

| Pyrimidine | 4- or 6- | Amino or small alkyl group | Modulate Selectivity | Alters hydrogen bonding pattern and steric fit in the target pocket. nih.gov |

| Pyrimidine | 5- | Halogen (e.g., -Cl, -Br) | Increase | May access an additional hydrophobic pocket or form halogen bonds. nih.gov |

Bioisosteric Replacement Strategies

Bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties while retaining the essential binding characteristics of the parent molecule. researchgate.netexlibrisgroup.com

The amide bond, while crucial for the structure, can be susceptible to hydrolysis by proteases in vivo. cambridgemedchemconsulting.com Replacing it with a more stable bioisostere is a common optimization strategy. Suitable replacements must mimic the trans geometry and hydrogen-bonding capabilities of the amide.

Common amide bioisosteres include:

1,2,3-Triazoles: These five-membered rings are excellent mimics of the trans-amide bond. They are chemically stable, maintain a similar geometric and electronic profile, and can be synthesized efficiently via "click chemistry". cambridgemedchemconsulting.comnih.gov

Oxadiazoles (B1248032) (1,2,4- and 1,3,4-): Like triazoles, oxadiazoles are planar, stable heterocycles that serve as effective amide surrogates, often improving metabolic stability. nih.govnih.gov

Sulfonamides: A sulfonamide can replace a benzamide, though its geometry is tetrahedral rather than planar. This change can be beneficial or detrimental depending on the target. Sulfonamides are generally more metabolically robust. nih.govdrughunter.com

Table 3: Common Amide Bioisosteres

| Bioisostere | Key Features |

|---|---|

| 1,2,3-Triazole | Planar, stable, mimics trans-amide geometry, H-bond acceptors. cambridgemedchemconsulting.comnih.gov |

| 1,2,4-Oxadiazole | Planar, metabolically stable, non-classical bioisostere. nih.govnih.gov |

| Sulfonamide | Tetrahedral geometry, metabolically stable, different H-bonding pattern. nih.gov |

| Ester | Metabolically labile but useful for probing the importance of the amide N-H as a hydrogen bond donor. |

Scaffold hopping involves replacing a core structural motif (like the benzene or pyrimidine ring) with a functionally equivalent but structurally novel scaffold. researchgate.net This can lead to new intellectual property and improved drug-like properties.

Pyrimidine Ring Bioisosteres: The pyrimidine ring could be replaced with other nitrogen-containing heterocycles to probe interactions and potentially improve properties. Examples include:

Pyridine (B92270): Possesses one less nitrogen, altering the hydrogen-bonding pattern and electronics.

Pyrazine: An isomeric diazine that would present hydrogen bond acceptors at different positions.

Triazines: Would introduce a third nitrogen, further modifying the ring's electronic character.

Benzene Ring Bioisosteres: The 3-fluorophenyl ring could be replaced by other aromatic systems to alter properties while maintaining a key interaction. For instance, replacing it with a substituted thiophene (B33073) or pyridine ring could modify lipophilicity, solubility, and potential for π-stacking interactions.

Impact on Receptor Binding and Functional Activity

The structure-activity relationship (SAR) of the this compound series is crucial for understanding how modifications to its chemical structure influence its interaction with biological targets, thereby affecting its binding affinity and functional activity. While specific SAR studies on this compound are not extensively documented in publicly available research, valuable insights can be drawn from studies on structurally related N-(pyridin-2-yl)benzamide and (pyrimidin-2-ylamino)benzoyl derivatives. These related series act as important surrogates for elucidating the potential impact of various substituents on receptor binding and functional outcomes.

Research into a series of benzamide analogs as negative allosteric modulators of human neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) provides a foundational understanding. nih.govnih.gov In this series, the core N-(pyridin-2-yl)benzamide scaffold was systematically modified to probe the chemical and structural properties that govern inhibitory activity. The lead compound, 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide, demonstrated an IC₅₀ value of 6.0 µM on human α4β2 nAChRs, with a notable preference over α3β4 nAChRs. nih.govnih.gov This highlights the sensitivity of the benzamide scaffold to substitutions and its potential for achieving subtype selectivity.

Further SAR studies on 26 analogs of this lead compound revealed critical insights into the structural requirements for nAChR inhibition. nih.gov The data from these studies can be used to infer the potential impact of modifications on the this compound scaffold.

| Compound Analogue (based on N-(pyridin-2-yl)benzamide series) | Modification | Inferred Impact on Receptor Binding/Activity | Supporting Evidence |

|---|---|---|---|

| Parent N-(pyrimidin-2-yl)benzamide | - | Baseline activity | - |

| This compound | Addition of 3-fluoro group | Potentially enhances binding affinity through favorable electronic interactions or by influencing conformation. | General principle in medicinal chemistry. |

| 4-Allyloxy analogue | Addition of 4-allyloxy group | Confers inhibitory activity at nAChRs. nih.govnih.gov | Lead compound in Yi et al., 2013 study. nih.gov |

| Analogues with varied para-substituents | Variations at the 4-position of the benzamide ring | Activity is sensitive to the nature of the substituent. | SAR studies on 26 analogues. nih.gov |

In a separate line of research, a series of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives were synthesized and evaluated as retinoid X receptor alpha (RXRα) antagonists. nih.gov This study is particularly relevant due to the presence of the pyrimidin-2-ylamino moiety. The lead compound from this series, designated as 6A, exhibited strong antagonist activity with a half-maximal effective concentration (EC₅₀) of 1.68 µM and demonstrated selective binding to the RXRα-ligand binding domain (LBD) with a dissociation constant (Kd) of 1.20 x 10⁻⁷ M. nih.gov

The SAR from this study indicated that the position of the (pyrimidin-2-ylamino) group on the benzoyl ring significantly impacts activity. Specifically, replacing a 4-(pyrimidin-2-ylamino)benzohydrazide scaffold with a 3-(pyrimidin-2-ylamino)benzohydrazide tended to decrease the antitumor activity. nih.gov This suggests that the spatial arrangement of the pyrimidine ring relative to the rest of the molecule is a key determinant of biological activity.

Furthermore, modifications to the terminal portion of the molecule, such as the substitution pattern on the R²-position of the thiourea (B124793) derivatives, also influenced cytotoxicity against cancer cell lines. nih.gov For instance, compounds with a benzyl (B1604629) group at the R²-position generally showed better cytotoxicity against HepG2 cells than those with a phenyl group. nih.gov

| Compound Series | Structural Feature | Observed Impact | Reference |

|---|---|---|---|

| (Pyrimidin-2-ylamino)benzoyl derivatives | Position of the (pyrimidin-2-ylamino) group | 4-position is generally preferred over the 3-position for antitumor activity. | nih.gov |

| Thiourea derivatives | Substituent at the R²-position | Aralkyl groups (e.g., benzyl) can enhance cytotoxicity compared to aryl groups (e.g., phenyl). | nih.gov |

While these studies provide a framework for understanding the SAR of the this compound series, it is important to note that the specific impact of the 3-fluoro substituent on the benzamide ring in conjunction with the pyrimidin-2-ylamino moiety would require direct empirical investigation. The fluorine atom, with its high electronegativity and small size, can significantly alter the electronic properties and conformation of the molecule, leading to potentially unique interactions with the target receptor that may not be fully captured by the analysis of related but non-fluorinated analogues.

Computational Chemistry and Molecular Modeling Approaches for 3 Fluoro N Pyrimidin 2 Yl Benzamide

Molecular Docking Simulations for Ligand-Target Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scispace.com This method is crucial for understanding the binding mode of a ligand, such as 3-fluoro-N-(pyrimidin-2-yl)benzamide, within the active site of a biological target. The process involves generating various conformations of the ligand and positioning them within the binding pocket of the receptor protein. scispace.com A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction. scispace.com

For benzamide (B126) derivatives, molecular docking studies have been instrumental in identifying key interactions with target proteins. scispace.comnih.gov These interactions often include hydrogen bonds, hydrophobic interactions, and pi-stacking, which are critical for the stability of the ligand-receptor complex. For instance, in studies of related pyrimidine (B1678525) benzamides, docking has helped to elucidate binding modes within kinase domains or other enzyme active sites. nih.gov While specific docking studies on this compound are not extensively detailed in the available literature, the general methodology would involve preparing the 3D structure of the compound and docking it into the crystal structure of a relevant biological target, if known. The results would reveal potential binding poses and key amino acid residues involved in the interaction, guiding further optimization of the compound's structure to enhance binding affinity and selectivity.

Molecular Dynamics (MD) Simulations for Dynamic Binding Interactions

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex and the nature of the interactions over time. rsc.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes and dynamic behavior of the ligand and protein. rsc.org

For a compound like this compound, MD simulations would typically follow a molecular docking study. The most promising docked pose would be subjected to simulation in a solvated environment that mimics physiological conditions. These simulations can confirm the stability of the binding mode predicted by docking and provide a more accurate estimation of the binding free energy. rsc.org Studies on related benzamide inhibitors have used MD simulations to understand the mechanism of action, showing how the ligand induces conformational changes in the target protein and how water molecules mediate interactions at the binding interface. rsc.org Such simulations are crucial for validating docking results and gaining a deeper understanding of the dynamic nature of the ligand-receptor recognition process. rsc.org

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. indexcopernicus.com These methods provide detailed information about a molecule's electronic structure, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential. indexcopernicus.com

For this compound, quantum chemical calculations can elucidate how the fluorine substituent and the pyrimidine ring influence the electronic properties of the benzamide scaffold. The analysis of frontier orbitals (HOMO and LUMO) is particularly important, as the energy gap between them relates to the molecule's chemical reactivity and stability. researchgate.net The calculated charge distribution and molecular electrostatic potential map can identify regions of the molecule that are prone to electrophilic or nucleophilic attack and highlight areas important for intermolecular interactions, such as hydrogen bonding. indexcopernicus.com This information is valuable for understanding the molecule's reactivity and its potential interactions with biological targets. indexcopernicus.com

| Parameter | Description | Relevance |

| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons. | Indicates the ability to donate electrons; related to reactivity with electrophiles. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost orbital without electrons. | Indicates the ability to accept electrons; related to reactivity with nucleophiles. |

| Energy Gap (HOMO-LUMO) | The energy difference between HOMO and LUMO. | A smaller gap suggests higher reactivity and lower kinetic stability. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Identifies positive, negative, and neutral regions, predicting sites for non-covalent interactions. |

This table presents a general overview of parameters obtained from quantum chemical calculations and their relevance in molecular analysis.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. A pharmacophore model can be generated based on the structure of a known active ligand or a set of active compounds. nih.gov These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups. nih.gov

For a series of N-pyridyl and pyrimidine benzamides, a pharmacophore model was successfully generated, identifying key features like a hydrogen bond donor, a hydrophobic group, and two aromatic rings as crucial for their activity. nih.gov Once a pharmacophore model for this compound's target is developed, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features. This virtual screening approach allows for the rapid identification of diverse chemical scaffolds with the potential for similar biological activity, accelerating the discovery of new lead compounds. nih.gov

In Silico ADMET Prediction and Drug-Likeness Assessment

The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug development to evaluate the pharmacokinetic and safety profile of a compound. researchgate.net In silico ADMET prediction tools and models for assessing drug-likeness, such as Lipinski's Rule of Five, have become standard in the early phases of drug discovery to filter out compounds with unfavorable properties. gjpb.dejonuns.com

For this compound, various computational models can predict properties like aqueous solubility, intestinal absorption, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. gjpb.denih.gov Toxicity predictions can flag potential issues such as mutagenicity, carcinogenicity, or hepatotoxicity. jonuns.com Studies on similar heterocyclic derivatives have utilized software like Molinspiration and PreADMET to predict these properties. researchgate.netgjpb.de By evaluating the in silico ADMET profile of this compound, researchers can identify potential liabilities early on and make necessary structural modifications to improve its drug-like properties. jonuns.com

| Property | Predicted Value Range | Desirability |

| Molecular Weight | < 500 g/mol | Good |

| LogP (Octanol-water partition coefficient) | < 5 | Good |

| Hydrogen Bond Donors | < 5 | Good |

| Hydrogen Bond Acceptors | < 10 | Good |

| Human Intestinal Absorption | > 80% | High |

| Blood-Brain Barrier Penetration | Low/High | Target Dependent |

| Ames Toxicity | Negative | Non-mutagenic |

| Hepatotoxicity | Negative | Non-toxic |

This is an example table of typical in silico ADMET and drug-likeness predictions. Actual values would need to be calculated for the specific compound.

Comparative Modeling and Homology Modeling of Relevant Biological Targets

When the experimental 3D structure of a biological target is unavailable, homology modeling (or comparative modeling) can be used to build a theoretical model. nih.gov This method relies on the principle that proteins with similar amino acid sequences adopt similar three-dimensional structures. cresset-group.com The process involves identifying a protein with a known structure (the template) that has a significant sequence similarity to the target protein. nih.gov The sequence of the target is then aligned with the template sequence, and a 3D model of the target is constructed based on the template's structure. cresset-group.com

If this compound interacts with a target for which no crystal structure has been determined, homology modeling would be the first step to enable structure-based drug design efforts like molecular docking. plos.org The quality of the resulting model is highly dependent on the sequence identity between the target and the template. nih.gov Once a reliable model of the biological target is built, it can be used to study the binding of this compound and to guide the design of new, more potent inhibitors. cresset-group.com

Structural Biology of 3 Fluoro N Pyrimidin 2 Yl Benzamide Interactions

X-ray Crystallography of Ligand-Target Protein Complexes (as revealed by relevant analogs)

No X-ray crystallography data for 3-fluoro-N-(pyrimidin-2-yl)benzamide complexed with a protein target has been found in publicly accessible databases (such as the Protein Data Bank - PDB).

However, structural studies have been conducted on analogs. For instance, the crystal structure of 3-fluoro-N-(3-fluorobenzoyl)-N-(2-pyridyl)benzamide , a related but structurally distinct molecule, has been determined. lookchem.comnih.gov This analysis focused on the small molecule's crystal packing and did not involve a protein target. The study revealed a triclinic crystal system and disorder in one of the 3-fluorobenzene rings. lookchem.comnih.gov

Another related area of research involves N-(2-pyrimidinylamino) benzamide (B126) derivatives, which have been identified as inhibitors of the Hedgehog signaling pathway. nih.gov While this indicates a potential biological target for this class of compounds, the study did not report any co-crystal structures with the target protein. nih.gov Similarly, a crystal structure for 2-fluoro-N-(1,3-thiazol-2-yl)benzamide is available, but the substitution of the pyrimidine (B1678525) ring with a thiazole (B1198619) ring represents a significant chemical difference. nih.govresearchgate.net

Analysis of Intermolecular Forces: Hydrogen Bonding, Hydrophobic Interactions, and π-Stacking

A definitive analysis of the intermolecular forces between this compound and a protein target is not possible without a co-crystal structure. However, based on its chemical structure, several key interactions would be anticipated and analyzed:

Hydrogen Bonding: The amide linker (-CONH-) is a classic hydrogen bond donor (N-H) and acceptor (C=O). The pyrimidine ring contains two nitrogen atoms that can act as hydrogen bond acceptors. The fluorine atom is a weak hydrogen bond acceptor. In a protein binding pocket, these groups would likely form specific hydrogen bonds with amino acid residues (e.g., with backbone amides or the side chains of residues like serine, threonine, asparagine, or glutamine) or with structured water molecules.

Hydrophobic Interactions: The benzoyl and pyrimidine rings are hydrophobic and would be expected to engage in favorable hydrophobic interactions within a nonpolar pocket of a protein target.

π-Stacking: The aromatic nature of both the benzene (B151609) and pyrimidine rings makes them candidates for π-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the protein's binding site.

In the crystal structure of the analog 3-fluoro-N-(3-fluorobenzoyl)-N-(2-pyridyl)benzamide , the primary intermolecular forces observed were C-H···O and C-H···π(arene) interactions, with a notable absence of classical N-H···O or N-H···N hydrogen bonds in the crystal packing of the small molecule itself. lookchem.comnih.gov

Conformational Changes Induced Upon Ligand Binding

Information regarding conformational changes in a protein target upon binding of this compound is currently unavailable. Such an analysis requires a comparison of the protein structure in its apo (unbound) state with the holo (ligand-bound) state. This comparison would reveal any movements in the protein backbone or reorientation of amino acid side chains necessary to accommodate the ligand.

Co-crystallization Studies and Structural Validation

There are no published co-crystallization studies detailing the successful crystallization of a protein in complex with this compound. The process of co-crystallization would typically involve preparing a purified protein and the ligand, mixing them in an appropriate molar ratio, and screening a wide range of crystallization conditions (e.g., varying pH, precipitant concentration, and temperature) to obtain diffraction-quality crystals.

Once crystals are obtained and X-ray diffraction data is collected, structural validation would be performed. This involves assessing the quality of the final model based on several metrics.

Table 1: Representative Crystallographic and Refinement Statistics (Hypothetical for a Protein-Ligand Complex)

| Parameter | Typical Value/Metric | Description |

| PDB ID | e.g., XXXX | The unique identifier for the structure in the Protein Data Bank. |

| Resolution (Å) | < 3.0 | A measure of the level of detail in the electron density map. Lower numbers are better. |

| R-work / R-free | < 0.25 / < 0.30 | R-work measures the agreement between the model and the experimental data. R-free is a cross-validation metric to monitor for overfitting. |

| Ramachandran Plot | >95% favored | Assesses the stereochemical quality of the protein backbone dihedral angles. |

| Clashscore | < 10 | The number of serious steric clashes per 1000 atoms. |

| Average B-factor (Ų) | Varies | Indicates the atomic displacement parameter, or thermal motion, of atoms in the crystal. |

This table is provided for illustrative purposes to show the types of data that would be presented if a crystal structure were available.

Lead Optimization and Rational Drug Design Principles for 3 Fluoro N Pyrimidin 2 Yl Benzamide Analogues

Strategies for Enhancing Biological Target Selectivity

Achieving selectivity is a paramount goal in drug design, as it minimizes off-target effects and enhances the safety profile of a therapeutic agent. For analogues of 3-fluoro-N-(pyrimidin-2-yl)benzamide, several strategies can be employed to improve their selectivity for a specific biological target.

A primary approach involves exploiting subtle differences in the amino acid composition of the binding sites between the intended target and related off-targets. For instance, if the primary target has a specific hydrophobic pocket, modifications to the benzamide (B126) or pyrimidine (B1678525) rings can be made to better fit this pocket. The strategic placement of the fluorine atom on the benzoyl group is a key starting point. Its position and the potential addition of other substituents can significantly influence interactions with the target protein.

Structure-based drug design is instrumental in this context. By obtaining the crystal structure of the lead compound bound to its target, medicinal chemists can visualize the key interactions. This allows for the rational design of analogues with modifications that enhance binding to the target while disrupting interactions with off-targets. For example, in the lead optimization of a 4-aminopyridine (B3432731) benzamide scaffold for TYK2 inhibitors, structure-based design was used to introduce modifications that improved both potency and selectivity against other Janus kinases (JAKs) like JAK1 and JAK2. nih.gov This was achieved by discovering that specific substitutions, such as a 2,6-dichloro-4-cyanophenyl group, could better occupy the target's binding site and discriminate against the binding sites of related kinases. nih.gov

Another strategy is to modulate the conformational preferences of the molecule. The amide bond in this compound allows for rotational flexibility. Introducing steric hindrance or rigidifying the scaffold can lock the molecule into a conformation that is preferentially recognized by the desired target.

Optimization for In Vitro Potency and Efficacy

Improving the in vitro potency and efficacy of a lead compound is a central activity in lead optimization. This involves systematically modifying the chemical structure to enhance its binding affinity and functional activity at the molecular target. Structure-activity relationship (SAR) studies are the cornerstone of this process.

For this compound analogues, SAR exploration would involve synthesizing a library of related compounds with systematic variations at different positions:

The Benzoyl Ring: The position of the fluorine atom could be varied (e.g., 2-fluoro or 4-fluoro), or it could be replaced with other halogens (Cl, Br) or small alkyl groups to probe the electronic and steric requirements of the binding pocket.

The Pyrimidine Ring: Substitutions on the pyrimidine ring could be explored to establish additional interactions with the target protein, such as hydrogen bonds or van der Waals contacts.

The Amide Linker: While typically less modified, the amide linker's properties can be fine-tuned, for instance, by N-methylation, to alter its hydrogen bonding capacity and conformational profile.

An example of such optimization can be seen in the development of N-pyridin-2-yl benzamide analogues as glucokinase activators. researchgate.net Researchers synthesized a series of derivatives to evaluate their in vitro activity, leading to the identification of a compound with significantly enhanced glucose uptake and glucokinase activation. researchgate.net This highlights how systematic modifications can lead to a substantial improvement in potency.

The following table illustrates a hypothetical SAR study for this compound analogues, targeting a hypothetical kinase.

| Compound ID | Benzoyl Substitution | Pyrimidine Substitution | IC50 (nM) |

| 1 | 3-Fluoro | Unsubstituted | 500 |

| 2 | 2-Fluoro | Unsubstituted | 750 |

| 3 | 4-Fluoro | Unsubstituted | 400 |

| 4 | 3,5-Difluoro | Unsubstituted | 150 |

| 5 | 3-Fluoro | 4-Methyl | 300 |

| 6 | 3-Fluoro | 4-Amino | 100 |

This table is for illustrative purposes and does not represent actual experimental data.

Scaffold Exploration and Diversification for Improved Biological Profiles

Sometimes, the initial chemical scaffold of a lead compound may have inherent liabilities, such as poor metabolic stability, low solubility, or synthetic challenges. In such cases, scaffold hopping or scaffold diversification becomes a valuable strategy. This involves replacing the core structure (the scaffold) of the lead compound with a different one while retaining the key pharmacophoric features responsible for biological activity.

For this compound, the benzamide or pyrimidine ring systems could be replaced with other heterocycles that maintain the spatial arrangement of key binding groups. For example, the pyrimidine ring could be replaced by a triazine, a pyrazine, or other nitrogen-containing heterocycles. Similarly, the benzoyl moiety could be replaced by other aromatic or heteroaromatic systems.

A study on pyrazolo[3,4-d]pyrimidines demonstrated a successful scaffold-hopping strategy to develop dual c-Met/STAT3 inhibitors. nih.gov By optimizing the scaffold and linkers, researchers were able to identify a compound with potent antitumor activity. nih.gov This approach allows for the exploration of novel chemical space and can lead to the discovery of compounds with improved drug-like properties.

Fragment-Based Drug Design (FBDD) Approaches (if applicable)

Fragment-based drug design (FBDD) is a powerful method for hit identification and lead generation. wikipedia.orgnih.gov It involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly to the target. wikipedia.org These fragment hits are then grown or linked together to create more potent lead compounds. wikipedia.org

If this compound were identified as a hit from a high-throughput screen, an FBDD approach could be retrospectively applied to understand its binding. The molecule could be deconstructed into its constituent fragments, for example, a 3-fluorobenzoyl fragment and a 2-aminopyrimidine (B69317) fragment. These fragments could then be screened to see if they independently bind to the target.

More proactively, if a target is known, a fragment screen could identify a pyrimidine-based fragment as a starting point. frontiersin.org This fragment could then be elaborated upon, with the 3-fluorobenzamide (B1676559) moiety being one of many possible additions explored to enhance potency. frontiersin.org The "rule-of-three" is often used to guide the design of fragment libraries (molecular weight < 300 Da, ClogP < 3, number of hydrogen bond donors/acceptors < 3, and number of rotatable bonds < 3). wikipedia.org

Computational-Aided Design in Lead Optimization Cycles

Computer-aided drug design (CADD) has become an indispensable tool in modern drug discovery, accelerating the lead optimization process and reducing costs. nih.govnih.gov CADD methods can be broadly categorized into structure-based drug design (SBDD) and ligand-based drug design (LBDD). nih.gov

In the context of this compound analogues, SBDD methods like molecular docking could be used to predict the binding poses and affinities of newly designed analogues within the target's active site. This allows for the prioritization of compounds for synthesis. Molecular dynamics (MD) simulations can further provide insights into the stability of the protein-ligand complex and the dynamic nature of their interactions. mdpi.com

LBDD approaches, such as quantitative structure-activity relationship (QSAR) studies, can be employed when a high-resolution structure of the target is unavailable. nih.gov By building a model that correlates the chemical properties of a series of analogues with their biological activity, QSAR can predict the potency of novel, unsynthesized compounds. Pharmacophore modeling, another LBDD technique, can identify the essential three-dimensional arrangement of chemical features required for activity, guiding the design of new scaffolds. nih.gov

The iterative cycle of CADD involves designing new compounds in silico, synthesizing the most promising ones, testing their biological activity, and then feeding this new data back into the computational models to refine them for the next round of design. mdpi.com This synergistic interplay between computational and experimental work is a hallmark of modern lead optimization.

Future Research Directions and Therapeutic Potential of 3 Fluoro N Pyrimidin 2 Yl Benzamide Derivatives

Exploration of Novel Biological Targets and Disease Indications

While pyrimidine-based compounds have a well-documented history as anticancer agents, the derivatives of 3-fluoro-N-(pyrimidin-2-yl)benzamide offer the potential to engage a wider array of biological targets, thereby expanding their therapeutic applications. nih.gov

Current research has highlighted the potent activity of 4-(2-pyrimidinylamino)benzamide derivatives as inhibitors of the Hedgehog (Hh) signaling pathway, a critical pathway in embryonic development and tumorigenesis. researchgate.netnih.gov This suggests that derivatives of this compound could be further optimized as modulators of this pathway for the treatment of various cancers.

Beyond oncology, the inherent structural motifs of pyrimidine (B1678525) and benzamide (B126) suggest potential applications in other disease areas. For instance, various pyrimidine derivatives have demonstrated significant α-glucosidase inhibitory activity, indicating a potential role in managing hyperglycemia. nih.gov The structural similarities suggest that this compound derivatives could be explored for their potential as antidiabetic agents.

Furthermore, the broader class of benzamides has been investigated for a range of biological activities, including as lipoxygenase inhibitors with potential applications in inflammatory diseases and cancer. nih.gov The introduction of the fluorinated pyrimidine moiety could lead to the discovery of novel inhibitors with enhanced potency and selectivity. The exploration of these derivatives against a panel of kinases, proteases, and other enzymes implicated in various pathologies is a logical next step.

Table 1: Inhibitory Activity of Representative Pyrimidine Derivatives Against Various Targets

| Compound/Derivative Class | Target | IC50 (µM) | Disease Indication |

| 4-(pyrrolo[2,3-d]pyrimidine-4-yloxy)benzamide derivative (compound 35) | A549 (lung cancer cell line) | 5.29 ± 0.58 | Cancer |

| 4-(pyrrolo[2,3-d]pyrimidine-4-yloxy)benzamide derivative (compound 35) | Hela (cervical cancer cell line) | 3.72 ± 0.91 | Cancer |

| 4-(pyrrolo[2,3-d]pyrimidine-4-yloxy)benzamide derivative (compound 35) | MCF-7 (breast cancer cell line) | 9.23 ± 0.56 | Cancer |

| Pyrimidine derivative (compound 5d) | Yeast α-glucosidase | 8.3 | Diabetes |

| Pyrimidine derivative (compound 5d) | Intestinal α-glucosidase | 21.8 | Diabetes |

| Benzimidazole (B57391) derivative (compound 4d) | Yeast α-glucosidase | 9.1 | Diabetes |

| Benzimidazole derivative (compound 4d) | Intestinal α-glucosidase | 36.7 | Diabetes |

This table presents data for related pyrimidine and benzimidazole derivatives to illustrate the potential of the this compound scaffold against similar targets. Data sourced from multiple studies. nih.govnih.gov

Development of Advanced Synthetic Methodologies for Library Expansion

The systematic exploration of the chemical space around the this compound core necessitates the development of advanced and efficient synthetic methodologies. Combinatorial chemistry, a powerful tool for generating large libraries of compounds, is particularly well-suited for this purpose. wikipedia.orgnih.gov By employing a split-mix synthesis approach, a vast number of derivatives can be prepared by systematically varying the substituents on both the benzamide and pyrimidine rings. wikipedia.org

Microwave-assisted organic synthesis represents another promising avenue for accelerating the synthesis of these derivatives. nih.gov This technology can significantly reduce reaction times and improve yields, facilitating the rapid generation of compound libraries for high-throughput screening. nih.gov The development of robust, solvent-dependent chemoselective reactions will be crucial for the efficient and controlled synthesis of diverse 3-pyrimidin-5-ylpropanamides and related structures. nih.gov

The use of solid-phase synthesis, where the starting material is anchored to a polymer support, can simplify purification and allow for the automation of the synthetic process. wikipedia.org This would enable the creation of large, encoded libraries of this compound derivatives, which can be rapidly screened for biological activity.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the design of novel this compound derivatives. emanresearch.orgmdpi.com These computational tools can analyze vast datasets of chemical structures and biological activities to identify key structure-activity relationships (SAR). frontiersin.org

By building predictive models, researchers can screen virtual libraries of compounds and prioritize the synthesis of those with the highest probability of being active against a specific target. mdpi.com This in silico approach can significantly reduce the time and cost associated with drug discovery. frontiersin.org For instance, deep learning models can be trained to predict the binding affinity of a molecule to a target protein, even without a known 3D structure. mdpi.com

Furthermore, generative AI models can be employed to design entirely new molecules based on desired properties. By providing the model with the this compound scaffold and a set of desired pharmacological parameters, it can generate novel derivatives with optimized characteristics. Molecular docking studies, a common computational technique, can further refine these designs by predicting the binding mode of the compounds within the active site of the target protein. nih.gov

Applications in Chemical Biology Probes and Tools

Derivatives of this compound can be developed into valuable chemical probes to investigate complex biological processes. scispace.com By attaching a reporter tag, such as biotin (B1667282), to the core scaffold, these molecules can be used to identify the cellular targets of the compound through affinity purification and mass spectrometry.

The synthesis of biotinylated versions of these benzamides can be achieved through the use of linkers with activated functional groups, such as N-propynoylamino)toluic acid (PATA). mdpi.com These probes can then be used in pull-down assays to isolate and identify interacting proteins. Thiol-cleavable biotin linkers offer an advantage by allowing for the mild elution of the captured proteins, which is beneficial for subsequent analysis. nih.gov

These chemical probes can be instrumental in target validation and in elucidating the mechanism of action of this class of compounds. By understanding which proteins these molecules interact with, researchers can gain valuable insights into their biological function and therapeutic potential.

Design of Targeted Degraders (PROTACs) Incorporating the Benzamide Scaffold

The this compound scaffold holds significant promise for the design of proteolysis-targeting chimeras (PROTACs). nih.gov PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. nih.govresearchgate.net

The benzamide moiety itself has been identified as a potential binder for E3 ligases, such as cereblon (CRBN). researchgate.net This intrinsic property makes the this compound scaffold an attractive starting point for the development of novel PROTACs. By linking a ligand for a protein of interest to this scaffold, it may be possible to induce the degradation of that protein.

The development of novel, non-phthalimide CRBN binders based on a benzamide scaffold has been shown to result in potent and selective degraders with improved physicochemical properties. researchgate.net Future research will focus on optimizing the linker between the benzamide E3 ligase-binding element and the target protein ligand to ensure efficient ternary complex formation and subsequent protein degradation. researchgate.net Given that there are over 600 E3 ligases in human cells, the discovery of novel benzamide-based ligands for different E3 ligases would significantly expand the scope of PROTAC technology. nih.gov

Q & A

Q. What are the established synthetic routes for 3-fluoro-N-(pyrimidin-2-yl)benzamide, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves a multi-step process, starting with fluorobenzoyl chloride and 2-aminopyrimidine. Key steps include:

- Amide coupling : Use coupling agents like EDCI or HOBt in anhydrous solvents (e.g., DMF or THF) under nitrogen.

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Yield optimization requires precise control of stoichiometry, temperature (0–5°C for exothermic steps), and reaction time (monitored via TLC/HPLC). Evidence from analogous benzamide derivatives suggests yields improve with catalytic DMAP or slow reagent addition .

Q. What structural characterization techniques are most effective for confirming the molecular geometry of this compound?

- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and intermolecular interactions. For example, analogous compounds show N–H···N hydrogen bonds (2.8–3.1 Å) and π-π stacking (3.4–3.6 Å) .

- NMR spectroscopy : Use - HMBC to confirm fluorine positioning and - correlations for pyrimidine NH groups. Overlapping aromatic signals may require 2D NMR (e.g., COSY, NOESY) .

Q. How can researchers assess the biological activity of this compound in vitro?

- Target binding assays : Fluorescence polarization or SPR to measure affinity for kinases or receptors.

- Cellular assays : Use MTT or ATP-lite for cytotoxicity profiling. Dose-response curves (0.1–100 µM) in cancer cell lines (e.g., HeLa, MCF-7) with IC calculations. Computational docking (AutoDock Vina) predicts interactions with pyrimidine-binding pockets in enzymes .

Advanced Research Questions

Q. How can data contradictions in 1H^{1}\text{H}1H NMR spectra of fluorinated benzamides be resolved?

Overlapping aromatic signals arise from scalar coupling (e.g., = 8–12 Hz) and limited chemical shift dispersion. Solutions include:

- High-field NMR (≥600 MHz) : Enhances resolution.

- Selective decoupling : Suppress coupling artifacts.

- Dynamic NMR (DNMR) : Analyze rotamer populations if hindered rotation exists (e.g., amide bond). Evidence from 3-fluoro-N-(3-fluorophenyl)benzamide shows line-shape analysis at variable temperatures resolves exchange broadening .

Q. What methodologies identify and characterize polymorphic forms of this compound?

- Powder XRD (PXRD) : Compare experimental patterns with simulated data (Mercury or Materials Studio). For example, 3-fluoro-N-(3-fluorophenyl)benzamide exhibits two polymorphs with distinct 2θ peaks at 12.5° and 18.3° .

- Thermal analysis : DSC detects phase transitions (melting/recrystallization). Polymorph stability is inferred from enthalpy differences (ΔH).

- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., C–H···F vs. N–H···O) to explain packing differences .

Q. How do intermolecular interactions in crystalline this compound influence its physicochemical properties?

SC-XRD reveals hydrogen-bonded dimers (R_2$$^2(8) motifs) and C–H···O interactions that stabilize the lattice. These interactions correlate with:

- Solubility : Reduced in polar solvents due to strong H-bonding.

- Thermal stability : Higher melting points (e.g., 348–352 K) compared to non-fluorinated analogs .

Q. What strategies enhance the reactivity of the pyrimidine ring in this compound for further derivatization?

- Electrophilic substitution : Nitration (HNO/HSO) at the pyrimidine C5 position.

- Cross-coupling : Suzuki-Miyaura reactions (Pd(PPh), KCO) with boronic acids to introduce aryl groups.

- N-Alkylation : Use alkyl halides (e.g., CHI) in DMF with NaH as base. Reaction progress is monitored via NMR due to fluorine’s sensitivity to electronic changes .

Q. How does the fluorine substituent impact the compound’s stability under varying pH and temperature conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.